![molecular formula C14H18N4O3 B2711486 1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 1396886-34-2](/img/structure/B2711486.png)
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide, also known as PZM21, is a novel opioid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. PZM21 was discovered in 2016 by researchers at the University of California, San Francisco, and has been shown to have significant analgesic effects without the side effects commonly associated with traditional opioid analgesics.
Wissenschaftliche Forschungsanwendungen
- Researchers have examined the compound’s ability to inhibit microbial growth. It has been tested against various bacteria, fungi, and viruses to assess its potential as an antimicrobial agent .
- Investigations have explored whether this compound exhibits antiviral effects. Researchers have studied its activity against specific viruses, aiming to identify potential therapeutic applications .
- The compound’s impact on cancer cells has been investigated. It has been tested against different cancer cell lines (e.g., breast cancer, liver cancer) to evaluate its cytotoxicity and potential as an anticancer agent .
- Some studies have focused on the compound’s antioxidant properties. Its ability to scavenge free radicals may have implications for oxidative stress-related diseases .
- Computational modeling has been employed to understand how this compound interacts with specific protein targets. Docking studies provide insights into its binding affinity and potential mechanisms of action .
- Researchers have screened this compound against various biological targets to identify potential pharmacological activities. These screenings help prioritize further investigations .
- By modifying the compound’s structure and assessing its biological effects, researchers aim to establish SAR trends. This information guides the design of related compounds with improved properties .
- Understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. Additionally, toxicity studies assess its safety profile .
Antimicrobial Activity
Antiviral Properties
Cancer Research
Free Radical Scavenging
Molecular Docking Studies
Bioactivity Screening
Structure-Activity Relationship (SAR)
Pharmacokinetics and Toxicity Studies
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGSWKQXDEDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.